

Preliminary Studies on the Efficacy of p53(232-240): An Immunological Perspective

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Compound of Interest

Compound Name: p53 (232-240)

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This technical guide provides an in-depth overview of the preliminary efficacy studies concerning the p53(232-240) peptide. The available preclinical data strongly indicate that the primary therapeutic potential of this peptide lies in its role as a potent immunogenic epitope for cancer vaccines, rather than as a direct cytotoxic agent. This document summarizes the key quantitative findings from in vivo studies, details the experimental methodologies employed, and visualizes the underlying immunological mechanisms and experimental workflows.

Data Presentation: In Vivo Efficacy of p53(232-240)-Based Cancer Vaccines

The following tables summarize the quantitative outcomes from preclinical studies evaluating the anti-tumor efficacy of vaccines incorporating the p53(232-240) peptide in murine models.

Study Focus	Animal Model	Tumor Cell Line	Vaccine Formulation	Key Efficacy Metric	Result
Combination Peptide Vaccine	C57BL/6 mice	B16-F10 melanoma	Modified p53:232-240 + TRP2:180-188 in VacciMax® (VM) with PADRE and CpG ODN adjuvants	Tumor Rejection	100% of vaccinated mice experienced complete tumor eradication. [1]
Single Peptide Vaccine	C57BL/6 mice	B16-F10 melanoma	Modified p53:232-240 in VM	Tumor Development	Delayed tumor development in some mice, but all eventually developed tumors. [2]
Dendritic Cell (DC) Vaccine	BALB/c mice	Meth A sarcoma	DC pulsed with mutant p53(232-240) peptide	Tumor Growth Inhibition	Inhibited tumor growth in mice with established day 7 subcutaneous tumors. [3]
Dendritic Cell (DC) Vaccine	BALB/c mice	CMS4 sarcoma	DC pulsed with wild-type p53(232-240) peptide	Tumor Rejection	Induced rejection of CMS4 sarcoma in vaccination and therapy protocols. [3]

Adoptive T-Cell Therapy	C57BL/6 mice	Established pulmonary metastasis	Adoptive transfer of p53(232-240)-specific Cytotoxic T-Lymphocytes (CTLs)	Anti-tumor Activity	Demonstrated in vivo anti-tumor activity. [4] [5]
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Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of p53(232-240) peptide-based vaccines.

Peptide Synthesis and Formulation

The modified p53 peptide (p53: 232–240; sequence KYICNSSCM) and other peptides were synthesized and purchased from commercial vendors.[\[1\]](#) For vaccine formulation, peptides were often stored as stock solutions in DMSO and further diluted in PBS.[\[1\]](#) In some studies, the peptides were encapsulated in a liposome-based delivery platform, VacciMax® (VM), along with adjuvants like CpG ODN 1826 and the Pan-DR-helper-epitope (PADRE).[\[1\]](#)

Animal Models and Tumor Challenge

Studies have predominantly utilized C57BL/6 and BALB/c mice.[\[1\]](#)[\[3\]](#) For tumor challenge, a specific number of tumor cells (e.g., 10^4 B16-F10 melanoma cells) were implanted subcutaneously in the flank of the mice.[\[1\]](#) Tumor growth was monitored by measuring with calipers every few days, and the data was often reported as the percentage of tumor-bearing mice or mean tumor size.[\[1\]](#)[\[6\]](#)

Dendritic Cell (DC)-Based Vaccination

Bone marrow-derived dendritic cells were generated in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4).[\[3\]](#) These DCs were then pulsed with the p53(232-240) peptide.[\[3\]](#) For therapeutic immunization, mice with established tumors were injected intravenously with the peptide-pulsed DCs.[\[3\]](#)

In Vivo Therapeutic Immunization

Therapeutic immunization was typically initiated a few days after tumor cell implantation.[1] Mice received a single subcutaneous injection of the vaccine formulation containing the p53(232-240) peptide and adjuvants.[1]

Ex Vivo Immunological Assays: ELISPOT for IFN- γ Production

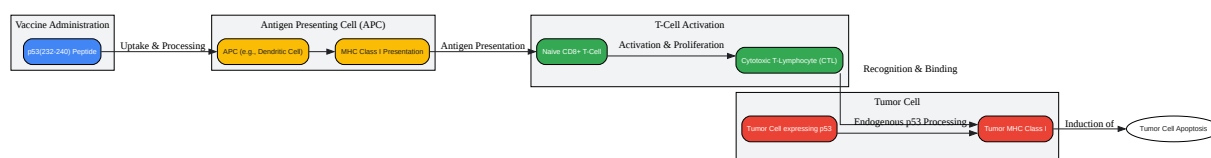
To assess the cellular immune response, splenocytes from immunized mice were harvested and stimulated in vitro with the p53(232-240) peptide.[1][2] The number of interferon-gamma (IFN- γ) producing cells, indicative of a cytotoxic T-lymphocyte (CTL) response, was quantified using an ELISPOT assay.[1][2]

Cytotoxicity Assays

The cytotoxic activity of p53(232-240)-specific CTLs was evaluated using standard 4-hour ^{51}Cr release assays.[3] Target cells, such as peptide-pulsed P815 cells or tumor cell lines, were radiolabeled with ^{51}Cr , and the release of the radioisotope upon cell lysis by the CTLs was measured.[3] Cold-target inhibition assays were also performed to confirm the specificity of the CTL-mediated lysis to the p53(232-240) peptide epitope.[4][5]

Mandatory Visualizations

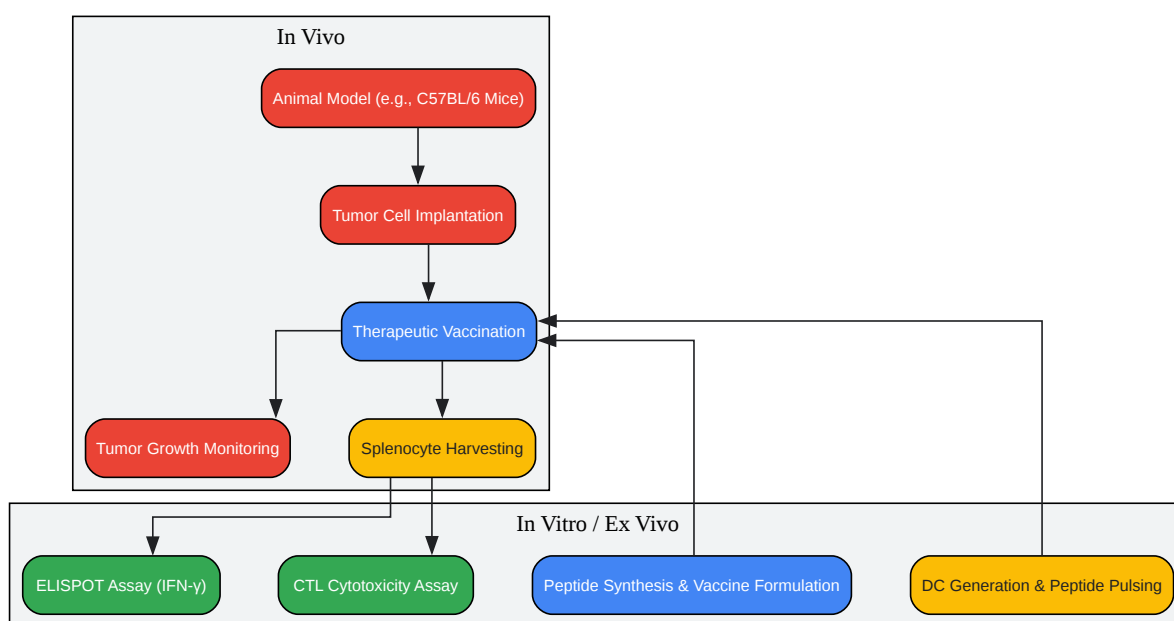
Signaling Pathway of p53(232-240) Immunotherapy



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Caption: Immunological pathway of p53(232-240) vaccine-induced anti-tumor response.

Experimental Workflow for Efficacy Evaluation



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Caption: Experimental workflow for evaluating p53(232-240) vaccine efficacy.

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